4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol is a complex organic compound with a molecular formula of C28H18N4O. This compound is known for its unique structure, which includes two benzene rings connected by an oxygen atom and a nitrilo group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol typically involves the reaction of benzene derivatives with nitrilo compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrilo groups to amine groups.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene rings, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-oxybis(benzene-1,2-diamine)
- 4,4’-Oxybis(benzoic acid)
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol is unique due to its specific combination of benzene rings, oxygen, and nitrilo groups. This structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H20N2O3 |
---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
4-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O3/c29-23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)31-26-15-7-22(8-16-26)28-18-20-3-11-24(30)12-4-20/h1-18,29-30H |
InChI-Schlüssel |
PPGJHEQIYQKYFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.